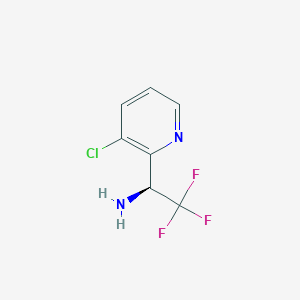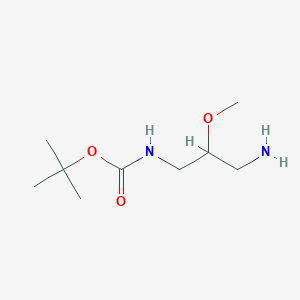![molecular formula C18H18ClNO4 B13031076 Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate](/img/structure/B13031076.png)
Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate is an organic compound with the molecular formula C17H18ClNO4 It is a derivative of propanoic acid and contains a benzyloxycarbonyl-protected amino group and a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to form the benzyloxycarbonyl-protected amino acid.
Esterification: The protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or acidic conditions to yield the free amino acid.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used.
Deprotection: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or trifluoroacetic acid (TFA).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Hydrolysis: 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoic acid.
Deprotection: 2-amino-3-(4-chlorophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved to release the active amino acid, which can then participate in various biochemical pathways. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-{[(benzyloxy)carbonyl]amino}benzoate: Similar structure but with a benzoate group instead of a propanoate group.
Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(7-methyl-1H-indazol-5-yl)propanoate: Contains an indazole ring instead of a chlorophenyl group.
Uniqueness
Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate is unique due to the presence of both the benzyloxycarbonyl-protected amino group and the chlorophenyl group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H18ClNO4 |
|---|---|
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
methyl 3-(4-chlorophenyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C18H18ClNO4/c1-23-17(21)16(11-13-7-9-15(19)10-8-13)20-18(22)24-12-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3,(H,20,22) |
InChI-Schlüssel |
YWVXHDOQHLDCIY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13030996.png)

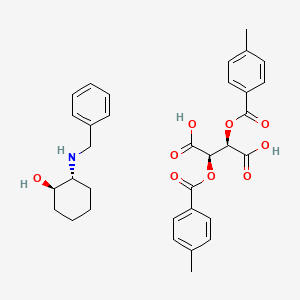

![2-Chloro-7-methyl-7h-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13031015.png)
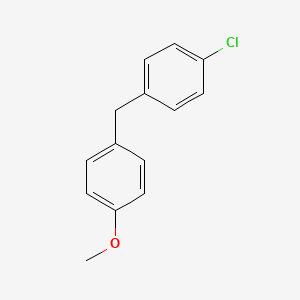

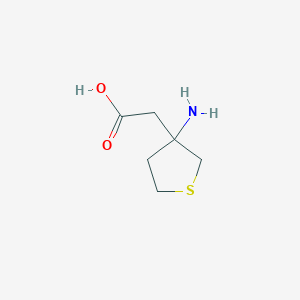
![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B13031027.png)
